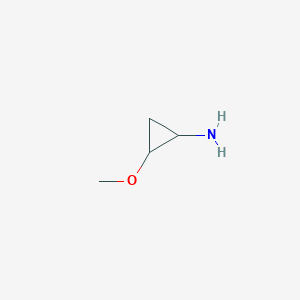

2-Methoxycyclopropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESTWQJVUANKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Cyclopropylamine Chemistry in Academic Research

The academic exploration of cyclopropylamines has been driven by the pursuit of efficient synthetic methods to access these strained ring systems. Historically, the synthesis of the parent cyclopropylamine (B47189) was a notable challenge. Early methods often involved multi-step sequences. A classical approach has been the Hofmann rearrangement of cyclopropanecarboxamide, which provides a direct route to the primary amine. chemsrc.com Another foundational method is the Curtius rearrangement, which has also been widely used. psu.educhemscene.com

The evolution of synthetic organic chemistry brought more versatile and efficient methods. Key milestones in the synthesis of cyclopropylamines include:

The Simmons-Smith Reaction: This reaction, involving the cyclopropanation of alkenes with a zinc carbenoid, was adapted to introduce a nitrogen function, expanding the toolkit for creating the cyclopropylamine core. chemscene.comnih.gov

Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, particularly with diazo compounds and olefins, has become a powerful strategy for forming the cyclopropane (B1198618) ring. chemscene.com

Michael-Initiated Ring Closure (MIRC): This approach allows for the diastereoselective synthesis of highly functionalized cyclopropanes, which can be precursors to or directly form cyclopropylamines. chemscene.com

The Kulinkovich-de Meijere Reaction: A significant advancement was the development of titanium-mediated cyclopropanation reactions. This method allows for the direct synthesis of cyclopropylamines from amides or nitriles and Grignard reagents, offering a more direct and atom-economical route. psu.eduresearchgate.net

Modern Catalytic Methods: Recent decades have seen the emergence of sophisticated catalytic systems, including photoredox catalysis and biocatalysis, to achieve asymmetric synthesis of chiral cyclopropylamines. sigmaaldrich.comacs.org These methods provide access to enantiomerically pure building blocks crucial for pharmaceutical development.

This progression from classical rearrangements to modern catalytic strategies has made a wide array of substituted cyclopropylamines, including 2-methoxycyclopropan-1-amine, more accessible for research and development. chemsrc.com

Significance of Cyclopropylamine Scaffolds in Advanced Synthetic Design

The cyclopropylamine (B47189) moiety is a privileged scaffold in synthetic and medicinal chemistry due to the unique combination of its structural and electronic properties. chemscene.comguidechem.com The three-membered ring's inherent strain and specific orbital arrangement confer unusual reactivity and conformational rigidity. guidechem.com

In Medicinal Chemistry and Agrochemicals: The cyclopropane (B1198618) ring serves as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, while introducing a defined three-dimensional structure. This conformational constraint can lead to improved binding affinity and selectivity for biological targets. The cyclopropylamine scaffold is a key component in numerous bioactive compounds:

Pharmaceuticals: It is a crucial building block for various therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. guidechem.com A prominent example is tranylcypromine, a monoamine oxidase (MAO) inhibitor, which features a 2-phenylcyclopropylamine structure. acs.orgkoreascience.kr The rigid structure is essential for its inhibitory activity.

Agrochemicals: Cyclopropylamine derivatives are utilized in the formulation of herbicides, fungicides, and insecticides, where their structural features contribute to biological activity and stability. guidechem.com

As a Synthetic Intermediate: Beyond their presence in final products, cyclopropylamines are versatile intermediates for constructing more complex molecules. psu.educhemscene.com The strain energy of the cyclopropane ring can be harnessed to drive ring-opening reactions, providing access to linear chains with defined stereochemistry. Furthermore, they are valuable partners in cycloaddition reactions. For instance, donor-acceptor cyclopropanes can participate in formal [3+2] cycloadditions with various dipolarophiles to synthesize five-membered rings like cyclopentanes and pyrrolidines, a common motif in natural products and pharmaceuticals. ethernet.edu.etresearchgate.net

Unique Structural Attributes of 2 Methoxycyclopropan 1 Amine in the Context of Strained Ring Systems

The chemical identity of 2-methoxycyclopropan-1-amine is defined by a confluence of structural features that dictate its reactivity and utility.

Ring Strain: Like all cyclopropanes, the molecule possesses significant ring strain due to its compressed C-C-C bond angles of approximately 60°. guidechem.com This strain makes the C-C bonds weaker than in acyclic systems and susceptible to cleavage under certain reaction conditions, a property exploited in ring-opening reactions. psu.educhemscene.com

Electronic Effects: The molecule contains two key functional groups attached to the strained ring: an amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃). The amino group is basic and nucleophilic. The methoxy group is electron-donating through resonance, which can influence the electronic character of the cyclopropane (B1198618) ring and the reactivity of the adjacent amine.

Stereochemistry: The substitution at the C1 and C2 positions makes this compound a stereochemically rich molecule.

Diastereomers: The relative orientation of the amine and methoxy groups can be either cis (on the same face of the ring) or trans (on opposite faces). These diastereomers have distinct physical properties and chemical reactivity.

Enantiomers: Both the cis and trans diastereomers are chiral and exist as a pair of enantiomers. For example, the trans isomer exists as (1R,2S) and (1S,2R) enantiomers, while the cis isomer exists as (1R,2R) and (1S,2S) enantiomers. The ability to isolate or selectively synthesize a single stereoisomer is a primary focus of modern synthetic research, as biological activity is often stereospecific.

The availability of distinct stereoisomers of this compound makes it a valuable chiral building block for asymmetric synthesis.

Table 1: Properties of this compound Isomers

| Isomer/Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| trans-2-methoxycyclopropan-1-amine | 2165909-53-3 chemsrc.com | C₄H₉NO | 87.12 | Not Specified |

| (1R,2S)-2-methoxycyclopropan-1-amine hydrochloride | 2306254-33-9 sigmaaldrich.com | C₄H₁₀ClNO | 123.58 | Solid sigmaaldrich.com |

| (1R,2R)-rel-2-methoxycyclopropanamine hydrochloride | 2215117-52-3 chemenu.com | C₄H₁₀ClNO | 123.58 | Not Specified |

| This compound hydrochloride (Isomer unspecified) | 1046469-17-3 guidechem.com | C₄H₁₀ClNO | 123.58 | Not Specified |

Overarching Academic Relevance and Research Trajectories of 2 Methoxycyclopropan 1 Amine and Its Analogues

Direct Cyclopropanation Strategies Towards Aminocyclopropanes

Direct cyclopropanation methods construct the three-membered ring and incorporate the amino functionality in a concerted or sequential manner from acyclic precursors. These strategies are often highly efficient and provide a direct route to the target aminocyclopropane scaffold.

Metal-Catalyzed Cyclopropanation Reactions (e.g., Simmons–Smith, Rhodium/Copper Carbenoid Approaches)

Metal-catalyzed reactions are a cornerstone for cyclopropane (B1198618) synthesis, offering high levels of control over stereochemistry.

The Simmons-Smith reaction and its variants represent a classic method for cyclopropanation. wikipedia.orgtcichemicals.com This reaction typically involves an organozinc carbenoid, traditionally formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form the cyclopropane ring stereospecifically. wikipedia.org For the synthesis of aminocyclopropanes, this reaction can be applied to nitrogen-containing alkenes like enamines or enamides. The presence of a Lewis basic heteroatom in the substrate, such as the oxygen in a directing group on the nitrogen, can guide the cyclopropanating agent to one face of the double bond, thereby controlling the diastereoselectivity of the reaction. sci-hub.seucl.ac.uk A modification developed by Furukawa, using diethylzinc (B1219324) (Et₂Zn), often improves the reactivity and reliability of the process. wikipedia.orgtcichemicals.com

Rhodium(II)- and Copper(I)-catalyzed cyclopropanations are powerful methods that utilize metal carbenoids generated from diazo compounds. nih.govalfachemic.com These reactions are particularly effective for synthesizing functionalized cyclopropanes from electron-rich or electron-neutral alkenes, including enamides. rsc.orgacs.org The catalyst plays a crucial role in controlling the stereochemical outcome. Chiral dirhodium(II) carboxylate complexes, for instance, can induce high levels of enantioselectivity, making this approach valuable for asymmetric synthesis. nih.govnih.gov The reaction mechanism involves the formation of a metal carbene intermediate, which then transfers the carbene fragment to the alkene. The choice of metal, ligand, and diazo precursor allows for fine-tuning of the reaction's selectivity and scope. nih.govrsc.org For example, rhodium(II) catalysts are often highly effective for the cyclopropanation of enamides, providing access to protected aminocyclopropanes with good to excellent stereocontrol. rsc.orgacs.org

Table 1: Comparison of Metal-Catalyzed Cyclopropanation Methods for Aminocyclopropane Synthesis

| Feature | Simmons-Smith Reaction | Rhodium/Copper-Catalyzed Reaction |

|---|---|---|

| Carbene Source | Diiodomethane (or Dibromomethane) | Diazo compounds (e.g., ethyl diazoacetate) |

| Metal Reagent | Zinc-Copper Couple (Zn/Cu) or Diethylzinc (Et₂Zn) | Rh(II) or Cu(I) / Cu(II) complexes |

| Typical Substrate | Enamines, Alkenes with directing groups | Enamides, Electron-rich alkenes |

| Key Advantage | Stereospecific; reliable for simple systems. wikipedia.org | High catalytic efficiency; excellent for asymmetric synthesis with chiral catalysts. nih.gov |

| Consideration | Stoichiometric use of zinc reagent. | Requires synthesis and handling of potentially unstable diazo compounds. ethz.ch |

Michael-Initiated Ring-Closure (MIRC) Reactions for Cyclopropylamine Formation

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful method for constructing cyclopropanes from acyclic precursors. This process involves two key steps: a conjugate (Michael) addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (ring closure). sci-hub.se

To synthesize a cyclopropylamine derivative via MIRC, a typical strategy involves the reaction of a nucleophile containing a masked amino group with a Michael acceptor that has a suitable leaving group on the α-carbon. Alternatively, the nucleophile can be an α-amino-substituted carbanion equivalent, which attacks an alkene bearing a leaving group. The stereochemistry of the final cyclopropane is determined during the irreversible ring-closing step. This method is highly versatile, as the substitution pattern on the cyclopropane ring can be controlled by the choice of the Michael donor and acceptor.

Kulinkovich, Kulinkovich–de Meijere, and Kulinkovich–Szymoniak Reactions for Aminocyclopropane Synthesis

The Kulinkovich reaction and its subsequent modifications developed by de Meijere and Szymoniak are highly effective for the synthesis of cyclopropanols and their amino analogues from carboxylic acid derivatives. ethz.chsynarchive.com These reactions proceed via the formation of a titanacyclopropane intermediate, which is generated in situ from the reaction of a Grignard reagent (with β-hydrogens, like EtMgBr) and a titanium(IV) alkoxide, such as Ti(OiPr)₄. handwiki.orgorganic-chemistry.org

Kulinkovich Reaction (Original): Reacts esters with the titanium reagent to produce 1-substituted cyclopropanols. ethz.ch

Kulinkovich–de Meijere Reaction: This important variation uses amides as substrates instead of esters, leading directly to the formation of N,N-disubstituted aminocyclopropanes. handwiki.orgrsc.orgorgsyn.org This provides a direct and efficient route to tertiary aminocyclopropanes. researchgate.net

Kulinkovich–Szymoniak Reaction: This modification employs nitriles as the starting material, yielding primary aminocyclopropanes. synarchive.comorganic-chemistry.orgwikipedia.org This reaction often requires the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the final ring-closure step from a stable azatitanacyclopentene intermediate. organic-chemistry.orgwikipedia.orgnih.gov

These titanium-mediated cyclopropanations are complementary methods that provide access to a wide range of substituted aminocyclopropanes from readily available starting materials. orgsyn.org

Table 2: Overview of Kulinkovich-Type Reactions for Cyclopropane Synthesis

| Reaction Name | Substrate | Product | Key Features |

|---|---|---|---|

| Kulinkovich Reaction | Ester | Cyclopropanol (B106826) | The foundational reaction of the series. ethz.ch |

| Kulinkovich–de Meijere | Amide | Aminocyclopropane (tertiary) | Direct conversion of amides to aminocyclopropanes. handwiki.orgorgsyn.org |

| Kulinkovich–Szymoniak | Nitrile | Primary Aminocyclopropane | Provides direct access to primary amines; often requires a Lewis acid promoter. synarchive.comorganic-chemistry.orgorgsyn.org |

Photoredox Catalysis and Radical-Mediated Cyclopropanation Approaches

Visible-light photoredox catalysis has recently emerged as a powerful tool for organic synthesis, enabling the formation of cyclopropanes under exceptionally mild conditions. ethz.ch These methods often rely on the generation of radical intermediates that can participate in cyclization reactions. researchgate.netrsc.org

One common strategy involves the photocatalytic generation of a carbene or a radical equivalent that adds to an alkene. researchgate.net For instance, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable precursor to generate a radical. This radical can then add to an alkene, and a subsequent intramolecular radical substitution or a radical-polar crossover event leads to the formation of the cyclopropane ring. researchgate.net These methods are advantageous due to their operational simplicity, broad functional group tolerance, and the use of light as a traceless reagent. researchgate.netnih.gov Radical-mediated approaches provide a complementary strategy to more traditional ionic or metal-carbenoid-based methods for constructing the aminocyclopropane core. researchgate.netrsc.org

Precursor-Based Transformation Pathways for Cyclopropylamine Moiety Construction

These synthetic routes involve the modification of a pre-existing cyclopropane ring to introduce the amine functionality. This approach is particularly useful when the corresponding cyclopropyl (B3062369) precursor is readily accessible.

Curtius Rearrangement of Cyclopropyl Acyl Azides and Carboxylic Acid Derivatives

The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. allen.in This transformation is particularly well-suited for the synthesis of cyclopropylamines from cyclopropanecarboxylic acids, as the stereochemistry of the cyclopropane ring is retained during the reaction. allen.innih.gov

The process begins with the conversion of a cyclopropanecarboxylic acid into a cyclopropyl acyl azide (B81097). This can be achieved using various reagents, such as diphenylphosphoryl azide (DPPA). A milder, often one-pot, alternative is the Weinstock modification, which proceeds via a mixed carbonic anhydride (B1165640) intermediate treated with sodium azide. nih.govd-nb.info Upon gentle heating, the acyl azide undergoes rearrangement, losing a molecule of nitrogen gas (N₂) to form a highly reactive cyclopropyl isocyanate intermediate. allen.in This isocyanate is typically not isolated but is trapped in situ with a nucleophile. Hydrolysis with water yields the primary cyclopropylamine, while trapping with an alcohol, such as tert-butanol, provides the corresponding carbamate-protected amine (e.g., Boc-protected amine), which is often more stable and easier to handle. nih.govd-nb.infobeilstein-journals.org This method has been successfully applied to the scalable synthesis of various aminocyclopropane derivatives. d-nb.infobeilstein-journals.org

Reductive Amination Protocols for Cyclopropane Carbonyl Precursors

Reductive amination is a cornerstone of amine synthesis, offering a powerful method to convert carbonyl compounds into amines. For the synthesis of this compound, a suitable precursor would be 2-methoxycyclopropan-1-one. The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from the reaction of the ketone with an amine source (like ammonia (B1221849) for a primary amine), followed by reduction. acsgcipr.org

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. commonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective in protic solvents like methanol (B129727) (MeOH). Its reduced reactivity towards ketones allows it to selectively reduce the intermediate iminium ion. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) can also be used, but since it can reduce the starting ketone, the imine formation is typically allowed to complete before the reducing agent is added. commonorganicchemistry.com

Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon) presents a greener alternative to hydride reagents. acsgcipr.org

Modern protocols often utilize catalysts to enhance efficiency and selectivity. Iron-based catalysts, for example, have been developed for the reductive amination of ketones with aqueous ammonia, demonstrating broad functional group tolerance, including methoxy (B1213986) substituents. google.com Tin(II) chloride has also been shown to catalyze the chemoselective reductive amination of carbonyls using polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive and mild reducing agent. organic-chemistry.org

Table 1: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild, selective, water-sensitive. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH | Tolerates water, selectively reduces imines. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Reduces aldehydes/ketones; added after imine formation. commonorganicchemistry.com |

| H₂ / Metal Catalyst (e.g., Pd/C) | Various | "Green" alternative, requires hydrogenation setup. acsgcipr.org |

Nucleophilic Substitution Reactions with Halogenated Cyclopropanes using Nitrogen Nucleophiles

The synthesis of cyclopropylamines can be achieved via nucleophilic substitution on a cyclopropane ring bearing a halogen atom. However, direct Sₙ2 substitution on a cyclopropyl halide is generally unfavorable. masterorganicchemistry.com More effective strategies often proceed through an elimination-addition mechanism involving a highly reactive cyclopropene (B1174273) intermediate. organic-chemistry.org

In this approach, a 2-halocyclopropyl precursor is treated with a strong base to induce dehydrohalogenation, forming a cyclopropene. This strained intermediate is then trapped in situ by a nitrogen nucleophile, such as an amine or an azole derivative. organic-chemistry.org For the synthesis of this compound, a potential precursor could be a di-halogenated cyclopropane which, upon reaction with a nitrogen nucleophile and subsequent functional group manipulation, could yield the desired product.

The regioselectivity of the nucleophilic attack on the cyclopropene can be influenced by substituents on the ring. For instance, the presence of an electron-withdrawing group can activate the cyclopropene for conjugate addition. organic-chemistry.org Research has shown that N-alkylation of azoles can be successfully achieved via formal nucleophilic substitution of 2-bromocyclopropylcarboxamides, where the reaction proceeds through a cyclopropene intermediate to provide N-cyclopropyl heterocycles with high diastereoselectivity. organic-chemistry.org While direct substitution with ammonia or simple amines can be challenging due to the basicity of the nucleophile, methods using protected nitrogen sources or alternative reaction pathways have been developed. The Gabriel synthesis, which uses a phthalimide (B116566) anion as the nitrogen nucleophile, is a classic method to form primary amines while avoiding over-alkylation. researchgate.net

Intramolecular Cyclization and Annulation Strategies

Intramolecular reactions benefit from favorable kinetics, as the reacting groups are tethered within the same molecule, increasing the effective concentration. nih.govrsc.org This strategy is a powerful tool for constructing the cyclopropane ring of substituted aminocyclopropanes.

One relevant approach is the intramolecular cyclization of 2-azaallylic anions. For example, the synthesis of cis-2-alkoxycyclopropylamines has been reported through the cyclization of intermediates derived from alkoxy-substituted N-(arylidene)-2-methyl-2-propylamines. researchgate.net Another strategy involves the Ti(II)-mediated intramolecular coupling of an alkene and a nitrile moiety, which provides direct access to bicyclic primary cyclopropylamines from unsaturated nitriles. researchgate.net

Intramolecular cyclopropanation can also be achieved through the decomposition of diazo compounds. For instance, the total synthesis of (±)-hyperforin featured an intramolecular cyclopropanation of a β-keto sulfone to construct a key bicyclo[3.3.1]nonane derivative. researchgate.net Furthermore, intramolecular [3+2] cycloadditions of azides with methylenecyclopropanes have been used to generate bicyclic imines, which can be subsequently reduced to the corresponding cyclopropylamine-containing systems. researchgate.net

These strategies highlight the versatility of intramolecular cyclizations in creating the core cyclopropane structure with various substitution patterns, which could be adapted for the synthesis of this compound from appropriately functionalized acyclic precursors.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The biological activity of cyclopropylamines is often dependent on their stereochemistry. Therefore, methods for the stereoselective and enantioselective synthesis of specific isomers, such as (1R,2S)-2-methoxycyclopropan-1-amine, are of paramount importance. chemscene.com

Chiral Auxiliary and Chiral Ligand-Controlled Cyclopropanation

Chiral auxiliaries are stereogenic units that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries. wikipedia.orgbath.ac.uk

In the context of cyclopropane synthesis, a chiral auxiliary can be attached to an alkene precursor. The steric bulk of the auxiliary blocks one face of the alkene, forcing the cyclopropanating agent (e.g., a carbene or ylide) to attack from the less hindered face, thereby inducing diastereoselectivity. du.ac.in For example, the cycloaddition of an acrylate (B77674) bearing a (−)-8-phenylmenthol auxiliary proceeds with high facial selectivity. wikipedia.org This approach could be applied to the synthesis of an enantiomerically enriched precursor to this compound by using a chiral auxiliary on a methoxy-substituted alkene.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | bath.ac.uk |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, alkylations | wikipedia.org |

| (SAMP)/(RAMP) Hydrazones | Asymmetric alkylation of ketones/aldehydes | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | wikipedia.org |

Diastereoselective Approaches to Substituted Cyclopropylamines (e.g., trans-2-substituted)

Controlling the relative stereochemistry of substituents on the cyclopropane ring is crucial. Many synthetic methods have been developed to favor the formation of trans-isomers, which are often thermodynamically more stable.

One effective method for the diastereoselective synthesis of trans-2-substituted cyclopropanols, which are precursors to the corresponding amines, is the Kulinkovich hydroxycyclopropanation. frontiersin.org High trans-selectivity has also been achieved in the synthesis of cyclopropanes via boronic esters, where deprotonation of a chiral boronate followed by treatment with a magnesium halide leads to cyclization with high diastereomeric purity. nih.gov

Furthermore, metal-free [4+2] annulation reactions of ynamides with o-hydroxybenzyl alcohols have been shown to produce trans-3,4-diaryldihydrocoumarins with high diastereoselectivity. rsc.org While not a direct synthesis of cyclopropylamines, the principles of controlling diastereoselectivity in ring-forming reactions are transferable. In some cases, diastereoselectivity can be controlled by the choice of catalyst and solvent conditions. For example, the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones can be directed to different diastereomers by using either methanesulfonic acid or toluenesulfonic acid as the catalyst. mdpi.com

Asymmetric Catalysis in Aminocyclopropane Synthesis (e.g., Phase-Transfer Catalysis, Transition Metal Catalysis)

Asymmetric catalysis offers a highly efficient route to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgrsc.org

Phase-Transfer Catalysis (PTC): Asymmetric PTC utilizes chiral quaternary ammonium (B1175870) salts or crown ethers to ferry a reactant between an aqueous and an organic phase, creating a chiral environment for the reaction. This has been successfully applied to the asymmetric synthesis of chiral cyclopropanes. For instance, the alkylation of glycine (B1666218) ethyl ester derivatives in the presence of a chiral phase-transfer catalyst can produce precursors to chiral cyclopropylamines with high enantioselectivity. mdpi.com

Transition Metal Catalysis: Chiral transition metal complexes are powerful catalysts for a wide range of asymmetric transformations.

Copper and Rhodium Catalysis: Copper(I) and Rhodium(II) complexes with chiral ligands are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds or iodonium (B1229267) ylides. researchgate.net These methods provide access to enantiomerically enriched cyclopropane esters, which can be converted to the corresponding amines.

Nickel Catalysis: Chiral nickel catalysts have been employed for the enantioconvergent synthesis of protected dialkyl carbinamines from racemic alkyl halides or N-hydroxyphthalimide (NHP) esters of α-amino acids. nih.gov

Iridium Catalysis: Chiral iridium complexes have shown high efficiency in the direct reductive amination of ketones to produce primary amines under transfer hydrogenation conditions. kanto.co.jp

A patent for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, an analog of this compound, describes a CBS (Corey-Bakshi-Shibata) asymmetric reduction of a ketone precursor, highlighting the industrial applicability of transition metal-catalyzed asymmetric reactions for producing specific stereoisomers of cyclopropylamines. google.com

Chemoenzymatic and Biocatalytic Pathways for Chiral Aminocyclopropanes

The synthesis of enantiomerically pure aminocyclopropanes, including structures like this compound and its analogues, is a significant challenge in synthetic chemistry due to the inherent strain of the three-membered ring and the need for precise stereocontrol. Chemoenzymatic and biocatalytic strategies have emerged as powerful tools to address this challenge, offering high selectivity under mild reaction conditions. nih.gov These methods leverage the inherent chirality and catalytic efficiency of enzymes to produce valuable chiral building blocks for the pharmaceutical industry. nih.govchemistryviews.org Key enzymatic approaches include the use of transaminases for direct amination, hydrolases for the resolution of racemic precursors, and engineered enzymes for novel cyclopropanation reactions.

Transaminase-Mediated Synthesis

Transaminases (TAs), particularly ω-transaminases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. acsgcipr.org This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. acsgcipr.orgresearchgate.net

The primary challenge in transaminase-catalyzed reactions is often an unfavorable thermodynamic equilibrium. acsgcipr.org To overcome this, various strategies are employed, such as using a large excess of the amine donor, removing the ketone byproduct, or employing a multi-enzyme cascade system to shift the equilibrium. researchgate.net A notable strategy involves the use of "smart" amine donors like lysine; upon transamination, the resulting ketone byproduct spontaneously cyclizes into a stable imine, effectively driving the reaction forward. nih.gov This approach has been successful in the synthesis of β-branched arylalanines, including those with challenging cyclopropyl substituents, achieving high yields and selectivities. nih.gov While direct enzymatic transamination to form this compound is not extensively documented, the methodology is broadly applicable to cyclopropyl ketones. For instance, engineered transaminases have been developed through directed evolution to produce key cyclopropylamine intermediates for pharmaceuticals, demonstrating high product yields and significant waste reduction compared to traditional chemical methods. nih.gov

Key Research Findings for Transaminase-Catalyzed Reactions

| Enzyme Type | Substrate Type | Amine Donor | Key Finding | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Engineered Transaminase | Cyclopropyl Ketone | Isopropylamine | Synthesis of a key intermediate for Ticagrelor (B1683153). | High | nih.gov |

| Wild-Type Transaminases | β-keto esters | Lysine | "Smart" donor system drives equilibrium for synthesis of β-branched amino acids with cyclopropyl groups. | High yields, excellent selectivities. | nih.gov |

This table presents a summary of findings on transaminase-catalyzed reactions for synthesizing chiral amines, including cyclopropane-containing structures.

Hydrolase-Based Kinetic Resolution

Hydrolases, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. researchgate.net In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester at a much higher rate than the other, allowing for the separation of the two enantiomers. wikipedia.org This approach is not a direct amination but is crucial for preparing enantiopure cyclopropane-containing precursors, such as cyclopropanols or cyclopropylmethanols, which can then be chemically converted to the corresponding amines. researchgate.net

Lipases are particularly robust, often functioning in organic solvents, which broadens their synthetic utility. researchgate.netresearchgate.net For example, lipase-catalyzed desymmetrization of prochiral diols and diacetates has been successfully employed to synthesize enantiomers of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid. researchgate.net Similarly, the kinetic enzymatic resolution of various functionalized cyclopropane derivatives has been systematically studied, proving to be a convenient route to enantiomerically pure starting materials. researchgate.net

Examples of Lipase-Catalyzed Resolutions for Cyclopropane Precursors

| Enzyme | Substrate | Reaction Type | Outcome | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Lipase | Prochiral 3,3-difluorocyclopropane-1,2-diol | Desymmetrization | Asymmetric synthesis of (+)-(R)- and (-)-(S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid. | High ee | researchgate.net |

| Lipase | Racemic cyclopropylmethanols | Kinetic Resolution | Separation of enantiomers to produce enantiopure cyclopropanol building blocks. | Not specified | researchgate.net |

This table highlights the application of lipases in resolving racemic cyclopropane derivatives to access chiral building blocks.

Engineered Enzymes and Novel Biocatalytic Pathways

A frontier in biocatalysis involves engineering enzymes to perform "new-to-nature" reactions. This has been particularly impactful for the synthesis of complex cyclopropane structures. Through directed evolution, scientists have repurposed heme-containing proteins, such as globins, to catalyze the stereoselective cyclopropanation of olefins. nih.govchemrxiv.org

This groundbreaking approach allows for the direct construction of the chiral cyclopropane ring with high diastereoselectivity and enantioselectivity. For instance, an engineered truncated globin from Bacillus subtilis was developed to catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate, producing a precursor to the drug ticagrelor in 79% yield and with 98% ee. nih.gov More recently, a chemoenzymatic synthesis for a key tricyclic fragment of the anti-HIV drug lenacapavir (B1654289) was developed. chemrxiv.org This process utilized an engineered heme-dependent protoglobin for a fully diastereo- and enantiodivergent cyclopropanation, granting access to all four possible stereoisomers of the target cyclopropane intermediate with exceptional selectivity (up to 99:1 d.r. and 99:1 e.r.). chemrxiv.org These advanced biocatalytic methods represent a paradigm shift, enabling efficient and clean, single-step routes to complex pharmaceutical intermediates that were previously accessible only through lengthy chemical syntheses. nih.gov

Reactivity Profiles of the Amine Functionality

The primary amine group in this compound is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. This allows the molecule to participate in a wide array of bond-forming reactions.

Nucleophilic Addition Reactions (e.g., Imine and Enamine Formation with Carbonyls)

As a primary amine, this compound is expected to undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. This reaction typically proceeds through a carbinolamine intermediate, which then dehydrates to form an imine (also known as a Schiff base). The reaction is generally reversible and acid-catalyzed.

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by proton transfer to form the neutral carbinolamine. Subsequent protonation of the hydroxyl group by an acid catalyst makes it a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final imine product. Should this compound react with a secondary amine (which is not possible here, but relevant for context), an enamine would be formed instead. These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen double bonds.

Beyond simple imine formation, the cyclopropylamine motif can participate in more complex cycloaddition reactions. Upon oxidation, cyclopropylamines can form nitrogen radical cations that undergo ring-opening to generate a β-carbon radical and an iminium ion. This intermediate can then add to olefins in a [3+2] cycloaddition to form functionalized cyclopentylamine (B150401) derivatives. nih.govrsc.orgacs.org

Acylation and Sulfonamide Formation

The nucleophilic nature of the amine functionality allows for facile reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These transformations are highly reliable and are fundamental for introducing new functional groups or protecting the amine.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl-2-methoxycyclopropane. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Sulfonamide Formation: Similarly, this compound readily reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides. These reactions are often performed in the presence of a base. The resulting sulfonamide is a key functional group in many pharmaceutically active compounds and also serves as a robust protecting group for the amine, as the sulfonamide nitrogen is significantly less nucleophilic than the parent amine. Recent advancements include electrochemical methods for the oxidative coupling of amines and thiols to directly form sulfonamides. nih.govacs.org

Below is a table summarizing common reagents for these transformations.

| Transformation | Reagent Class | Specific Example | Product Type |

| Acylation | Acyl Chloride | Ethanoyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | Sulfonamide |

Controlled Alkylation and Arylation Strategies to Secondary and Tertiary Amines

While direct alkylation of this compound with alkyl halides is possible, it is often difficult to control, frequently leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve selective synthesis of secondary or tertiary amines, indirect methods are generally preferred.

One effective strategy is reductive amination . This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate (as described in 3.1.1), which is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Another robust method involves the alkylation of a sulfonamide derivative . The primary amine is first converted to a sulfonamide (e.g., a tosylamide). The resulting N-H proton is more acidic and can be readily removed by a base to form a nucleophilic anion, which can then be alkylated. Subsequent removal of the sulfonyl protecting group reveals the desired secondary amine.

For the synthesis of tertiary amines, methods have been developed that utilize reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with triphenylphosphine (B44618) (TPP) for the N-alkylation of secondary amines, a reaction that avoids the formation of quaternary salts. researchgate.net Furthermore, modern catalytic methods allow for the formal C-H amination of cyclopropanes and arylation reactions, providing advanced routes to highly substituted cyclopropylamine derivatives. researchgate.netacs.org

Elimination Reactions (e.g., Hofmann Elimination in a Cyclopropyl Context)

The Hofmann elimination is a classic reaction that converts an amine into an alkene. wikipedia.org The process involves three main steps:

Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt.

Anion Exchange: The iodide salt is treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide.

Thermal Elimination: Heating the quaternary ammonium hydroxide salt induces an E2 elimination reaction, where the hydroxide ion acts as a base to remove a β-hydrogen, and the trialkylamine serves as the leaving group.

A key feature of this reaction is the Hofmann rule , which states that the major product is the least substituted (least stable) alkene. wikipedia.orgmasterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most sterically accessible β-hydrogen.

In the context of this compound, applying the Hofmann elimination would be complex. After exhaustive methylation to form N,N,N-trimethyl-2-methoxycyclopropan-1-ammonium hydroxide, the elimination step would require abstraction of a β-hydrogen. The possible β-hydrogens are on the adjacent cyclopropyl carbon and on the methyl groups of the methoxy substituent. Abstraction of a cyclopropyl proton would likely trigger a concerted elimination and ring-opening cascade to relieve the inherent ring strain, rather than forming a highly unstable cyclopropene derivative. This type of ring-opening is a known reaction pathway for cyclic amines undergoing Hofmann elimination. youtube.com However, oxidative ring-opening reactions, often initiated by photoredox catalysis to form a nitrogen radical cation, are more common and synthetically useful transformations for cyclopropylamines, leading to 1,3-difunctionalized products. nih.govacs.orgresearchgate.net

Transformations Involving the Methoxy Group

The methoxy group, an ether functionality, is generally stable but can be cleaved under specific, typically harsh, conditions. This cleavage provides a route to further functionalization.

Ether Cleavage and Functional Group Interconversion

The cleavage of ethers is most commonly achieved using strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl groups attached to the ether oxygen.

For this compound, the ether is a methyl secondary ether. Cleavage can theoretically occur at the methyl-oxygen bond or the cyclopropyl-oxygen bond.

Sₙ1 Pathway: This would involve protonation of the ether oxygen followed by loss of methanol to form a secondary cyclopropyl carbocation. However, the formation of a carbocation on a strained cyclopropane ring is generally disfavored.

Sₙ2 Pathway: This involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., I⁻). The attack will occur at the less sterically hindered carbon. In this case, the methyl group is significantly less hindered than the secondary cyclopropyl carbon.

Therefore, the Sₙ2 pathway is the more probable route for the cleavage of the methoxy group in this compound. The reaction would proceed via nucleophilic attack on the methyl group, leading to the formation of methyl iodide and the corresponding 2-aminocyclopropan-1-ol.

Once the alcohol is formed, it opens up numerous possibilities for functional group interconversion . The hydroxyl group can be:

Oxidized to a ketone (2-aminocyclopropanone).

Converted into a better leaving group (e.g., tosylate, mesylate) and subsequently displaced by a wide range of nucleophiles.

Used to form esters or other ethers.

This sequence of ether cleavage followed by functional group interconversion provides a versatile strategy for modifying the cyclopropane core of the molecule.

Role of the Methoxy Group as a Directing Group in Stereoselective Transformations

The methoxy group in this compound plays a crucial role in directing the stereochemical outcome of various transformations. While the amino group often participates directly in reactions, the methoxy group, a strong electron-donating group, can influence the reactivity of the cyclopropane ring and adjacent functional groups through both inductive and resonance effects. beilstein-journals.org In the context of stereoselective transformations, the methoxy group can exert its influence in several ways:

Steric Hindrance: The bulk of the methoxy group can sterically hinder the approach of reagents from one face of the cyclopropane ring, leading to preferential attack from the less hindered face. This is a common principle in stereoselective synthesis. egrassbcollege.ac.in

Chelation Control: In metal-catalyzed reactions, the oxygen atom of the methoxy group can act as a Lewis basic site, coordinating to the metal center. This chelation can lock the conformation of the substrate, leading to a highly ordered transition state and, consequently, high stereoselectivity. This type of directing group effect has been observed in various metal-catalyzed reactions of substituted cyclopropanes.

Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density at different positions of the cyclopropane ring, making certain bonds more susceptible to cleavage or certain positions more reactive towards electrophiles or nucleophiles. This can indirectly control the stereochemical outcome by favoring a specific reaction pathway with a defined stereochemistry.

While specific studies on this compound are not extensively documented in this exact context, the principles of directing group effects are well-established in organic synthesis. For instance, in electrophilic aromatic substitution, the methoxy group is a powerful ortho-, para-director due to its ability to stabilize the carbocationic intermediate through resonance. beilstein-journals.org A similar stabilizing effect can be envisaged for intermediates formed during reactions involving the cyclopropane ring of this compound.

Cyclopropane Ring Transformations and Rearrangements

The high ring strain of the cyclopropane ring in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often triggered by nucleophiles, electrophiles, metal catalysts, heat, or light, and lead to the formation of diverse and often complex molecular architectures.

Nucleophilic and Electrophilic Ring-Opening Reactions

The cyclopropane ring can be opened by both nucleophilic and electrophilic attack, with the regioselectivity and stereoselectivity of the reaction being influenced by the substituents on the ring.

Nucleophilic Ring-Opening:

Nucleophilic attack on the cyclopropane ring of this compound is facilitated by the presence of the electron-withdrawing amino group (or a protected derivative) which can polarize the C-C bonds. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product. The high ring strain of the epoxide ring, analogous to the cyclopropane ring, makes it susceptible to nucleophilic ring-opening by amines. libretexts.org This principle suggests that stronger nucleophiles can open the cyclopropane ring, especially if the amino group is appropriately functionalized to enhance the ring's electrophilicity.

The regioselectivity of nucleophilic attack is generally directed to the less sterically hindered carbon atom. In the case of this compound, this would likely be the carbon atom bearing the methoxy group, depending on the nature of the nucleophile and the reaction conditions.

Electrophilic Ring-Opening:

Electrophilic attack on the cyclopropane ring can also induce ring-opening. The reaction is initiated by the addition of an electrophile to one of the C-C bonds of the cyclopropane ring, which behave somewhat like a double bond in this context. libretexts.org This leads to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The stability of the resulting carbocation plays a crucial role in determining the reaction pathway. In this compound, the methoxy group can stabilize an adjacent carbocation through resonance, which would influence the regioselectivity of the ring-opening.

For example, in electrophilic aromatic substitution, the methoxy group is a strong activating group, and a similar effect can be anticipated in the electrophilic opening of the cyclopropane ring. lkouniv.ac.in The reaction of arylcyclopropanes with electrophiles often proceeds via an SN1-type mechanism involving a carbocationic intermediate. researchgate.net

Metal-Catalyzed Ring-Opening and Ring-Expansion Reactions

Transition metals, particularly those from the later transition series such as palladium and rhodium, are known to catalyze the ring-opening and ring-expansion reactions of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane or metallacyclopentane intermediates.

In the context of aminocyclopropanes, the amino group or a suitable N-directing group can coordinate to the metal center, directing the regioselectivity of the C-C bond cleavage. rsc.org For instance, rhodium-catalyzed carbonylative ring expansions of amino-substituted cyclopropanes have been reported to proceed with high regioselectivity, dictated by the directing group on the nitrogen atom. rsc.orgchemrxiv.org While specific examples with this compound are not prevalent, it is conceivable that the methoxy group could also participate in directing the outcome of such reactions, either through steric or electronic effects.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation and could potentially be applied to derivatives of this compound. wikipedia.org Furthermore, palladium catalysts are known to be involved in radical relay mechanisms for the functionalization of C-H bonds, which could be relevant for transformations of this compound. researchgate.net

The following table summarizes some examples of metal-catalyzed transformations of cyclopropane derivatives, which can be considered analogous to potential reactions of this compound.

| Catalyst/Reagent | Substrate Type | Reaction Type | Product | Reference |

| Rh(I) complexes | Carbamate-protected aminocyclopropane | Carbonylative C-C bond activation | N-heterobicyclic enones | rsc.orgchemrxiv.org |

| Pd(OAc)2/Ligand | Aryl halides and amines | C-N cross-coupling | Arylamines | wikipedia.org |

| Pd nanoparticles | Heteroarene C(sp3)-H bond | Oxidative cross-coupling | Ethers | researchgate.net |

Thermal and Photochemical Cyclopropane Rearrangements (e.g., 1-aza-Cope rearrangement)

Thermal Rearrangements:

Due to their inherent ring strain, cyclopropanes can undergo thermal rearrangements to form more stable acyclic or larger ring systems. The specific outcome of a thermal rearrangement is highly dependent on the substitution pattern of the cyclopropane ring. For this compound, especially if further substituted with a vinyl group, a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement known as the aza-Cope rearrangement can occur. wikipedia.orgtcichemicals.comchem-station.com

The 1-aza-Cope rearrangement is a variant of the Cope rearrangement where a nitrogen atom is part of the 1,5-diene system. wikipedia.org This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. The rearrangement is believed to proceed through a concerted, pericyclic transition state. The presence of the nitrogen atom can significantly influence the reaction conditions and outcome compared to the all-carbon Cope rearrangement. Often, the aza-Cope rearrangement is coupled with a subsequent Mannich cyclization, providing a thermodynamic driving force for the reaction and leading to the formation of complex pyrrolidine (B122466) derivatives. wikipedia.orgresearchgate.netacs.org

Photochemical Rearrangements:

Photochemical energy can also be used to induce rearrangements of cyclopropanes. The absorption of light can promote the cyclopropane to an excited state, which can then undergo ring-opening to form a diradical intermediate. This diradical can then cyclize to form a different isomer or undergo further reactions. Photochemical [3+2] cycloadditions between cyclopropylimines and alkenes have been developed to generate aminocyclopentane derivatives. chemrxiv.orgnih.gov This methodology utilizes the photochemical excitation of the imine to generate a diradical species that initiates the fragmentation of the cyclopropane ring.

Pericyclic Reactions and Cycloadditions Involving the Strained Ring

The strained C-C bonds of the cyclopropane ring can participate in pericyclic reactions, acting as a two-electron component in cycloadditions. These reactions provide a powerful method for the construction of five- and six-membered rings.

[3+2] Cycloadditions: Donor-acceptor cyclopropanes are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net In these reactions, the cyclopropane acts as a three-carbon component. The presence of both a donor (methoxy) and an acceptor (amino or a derivative) group in this compound could facilitate its participation in such cycloadditions. Photochemical [3+2] cycloadditions of cyclopropylamines with olefins have been reported to yield cyclopentylamines. rsc.org

[4+2] Cycloadditions (Diels-Alder type reactions): While less common, cyclopropanes can also participate in Diels-Alder type reactions. For a cyclopropane to act as a diene, it needs to be appropriately substituted to allow for a concerted mechanism. More commonly, the ring-opening of a vinylcyclopropane (B126155) can generate a conjugated diene in situ, which can then undergo a Diels-Alder reaction.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutanes. nih.gov It is conceivable that under photochemical conditions, this compound or its derivatives could react with alkenes to form four-membered rings, although this reactivity is less explored for this specific compound.

The following table provides a summary of potential pericyclic and cycloaddition reactions.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Reference |

| [3+2] Cycloaddition | Cyclopropylamine derivative | Olefin | Cyclopentylamine | rsc.org |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | Dipolarophile | 5-membered ring | researchgate.net |

| [2+2] Cycloaddition | Alkene | Alkene (photochemical) | Cyclobutane | nih.gov |

Regioselectivity and Stereoselectivity in Ring-Opening and Transformation Pathways

The regioselectivity and stereoselectivity of the ring-opening and transformation reactions of this compound are governed by a combination of steric, electronic, and stereoelectronic factors.

Regioselectivity:

The site of bond cleavage in the cyclopropane ring is determined by the nature of the attacking species and the substituents on the ring.

In nucleophilic ring-opening , attack generally occurs at the less sterically hindered carbon. For this compound, this would likely be the carbon bearing the methoxy group, although the relative size of the methoxy and amino (or protected amino) groups would be a factor. In solvent-controlled regioselective ring-opening of aziridines, a related strained ring system, the choice of solvent was shown to direct the nucleophilic attack to different positions. rsc.org

In electrophilic ring-opening , the initial attack of the electrophile and the subsequent stability of the resulting carbocation determine the regioselectivity. The methoxy group, being a strong resonance donor, can effectively stabilize a positive charge on the adjacent carbon, thus directing the ring-opening to occur at the C1-C2 or C1-C3 bond.

In metal-catalyzed reactions , the regioselectivity is often controlled by the coordination of the metal to a directing group. As discussed previously, the amino group (or a derivative) is a powerful directing group in such transformations.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is crucial for its application in the synthesis of chiral molecules.

SN2-type reactions , such as nucleophilic ring-opening, typically proceed with inversion of configuration at the center of attack.

Concerted pericyclic reactions , like the aza-Cope rearrangement and Diels-Alder reactions, are governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and generally proceed with a high degree of stereospecificity. wikipedia.org For example, the aza-Cope rearrangement typically proceeds through a chair-like transition state, which leads to a predictable stereochemical outcome. chem-station.com

Reactions involving planar intermediates , such as carbocations, may lead to a loss of stereochemical information, resulting in racemic or diastereomeric mixtures. However, the presence of a chiral catalyst or a chiral auxiliary can induce stereoselectivity in such cases.

The relative stereochemistry of the methoxy and amino groups (cis or trans) in the starting material will have a profound impact on the stereochemistry of the products. For instance, the elimination reaction of 2-iodobutane (B127507) shows stereoselectivity, favoring the formation of the trans-alkene. nih.gov Similar stereocontrol can be expected in elimination reactions starting from derivatives of this compound.

Construction of Complex Organic Architectures

The inherent ring strain and electronic properties of this compound make it an excellent precursor for building intricate polycyclic, fused, spirocyclic, and bridged ring systems, which are common cores in pharmaceuticals and natural products. rsc.orgresearchgate.net

Donor-acceptor (D-A) cyclopropanes are well-established as three-carbon (C3) synthons in formal cycloaddition reactions, particularly [3+2] annulations. researchgate.net Upon activation with a Lewis acid, the cyclopropane ring can open to form a stabilized 1,3-zwitterionic intermediate. This intermediate can then react with a variety of dipolarophiles (such as alkenes, alkynes, or imines) to construct five-membered rings. When this reaction is performed on a substrate already containing a ring, it leads to the formation of fused or polycyclic heterocyclic systems. researchgate.netslideshare.netresearchgate.net

The amine group in this compound can be readily converted into various functional groups (e.g., amides, sulfonamides) that can either participate in or direct subsequent cyclization events. For instance, after an initial [3+2] cycloaddition, a suitably functionalized nitrogen atom could engage in an intramolecular reaction to forge an additional ring, providing rapid access to complex polycyclic scaffolds. This strategy is a powerful tool for generating molecular diversity from a common starting material.

Table 1: Representative Annulation Reactions with Donor-Acceptor Cyclopropanes

| Donor-Acceptor Cyclopropane (Analogue) | Reaction Partner (Dipolarophile) | Conditions | Product Type |

| Ethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Benzylideneaniline | Yb(OTf)₃ (cat.), CH₂Cl₂ | Highly substituted pyrrolidine |

| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Lewis Acid (e.g., SnCl₄) | Dihydrofuran derivative |

| 2-Phenylcyclopropylamine derivative | Maleimide | Sc(OTf)₃ (cat.), Toluene | Fused pyrrolidine system |

This table presents representative reactions for donor-acceptor cyclopropanes to illustrate the potential synthetic pathways for this compound.

The construction of spirocycles—compounds with two rings connected by a single, shared carbon atom—is a significant challenge in organic synthesis. nih.govresearchgate.net Donor-acceptor cyclopropanes provide an elegant entry into these structures. An intramolecular [3+2] cycloaddition, where the dipolarophile is tethered to the cyclopropane, is a common strategy. Following ring opening, the resulting zwitterion is trapped intramolecularly to form the spirocyclic junction. The versatility of this compound allows for the attachment of various tethers via its amine functionality, facilitating access to a diverse range of spirocyclic heterocycles. nih.govwhiterose.ac.uk

Bridged ring systems, which are prevalent in many natural products, can also be accessed using cyclopropane chemistry. rsc.orgnih.govle.ac.uk A key strategy involves the regioselective ring-opening of a cyclopropane that is already part of a bicyclic or polycyclic system. For example, a synthetic approach to the bicyclo[3.3.1]nonane core, a common structure in numerous bioactive molecules, has been developed through the Lewis acid-promoted, regioselective ring-opening of a tricyclic system containing a methoxycyclopropane. nih.gov The methoxy group directs the cleavage of the proximal cyclopropane bond, leading to the desired bridged architecture. This suggests that this compound could be a valuable precursor for creating complex bridged nitrogen heterocycles. rsc.orgchemrxiv.org

Role in Asymmetric Synthesis

The presence of two adjacent stereocenters makes chiral, enantiomerically pure versions of this compound, such as (1R,2S)-2-methoxycyclopropan-1-amine, powerful tools in asymmetric synthesis. chemscene.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov As a chiral primary amine, (1R,2S)-2-methoxycyclopropan-1-amine can be condensed with ketones or aldehydes to form chiral imines, or reacted with carboxylic acids to form chiral amides. The defined stereochemistry of the cyclopropane auxiliary can then direct nucleophilic additions or alkylations to occur on a specific face of the molecule, leading to a product with high diastereoselectivity. The auxiliary can subsequently be cleaved and potentially recycled. researchgate.net

Furthermore, chiral amines are fundamental building blocks for many of the most successful classes of chiral ligands used in transition-metal-catalyzed enantioselective reactions. beilstein-journals.orgresearchgate.netsioc-journal.cn The amine functionality of this compound can be used to synthesize chiral phosphoramidites, N-heterocyclic carbenes (NHCs), or other bidentate ligands. nih.govsnnu.edu.cn The rigid cyclopropane backbone could enforce a specific conformation on the resulting metal complex, enhancing the transfer of chiral information and leading to high enantioselectivity in reactions like C-H functionalization, hydrogenation, or cross-coupling. nih.govsnnu.edu.cn

Table 2: Examples of Chiral Amine-Derived Ligands in Asymmetric Catalysis

| Chiral Amine Precursor | Ligand Class | Metal | Asymmetric Reaction |

| (S)-1-Phenylethylamine | Phosphine-oxazoline (PHOX) | Pd, Ir | Allylic Alkylation |

| (1R,2R)-Diaminocyclohexane | Salen | Co, Cr | Epoxidation, Hydrolytic Kinetic Resolution |

| (S)-tert-Leucine | Mono-N-protected amino acid (MPAA) | Pd | C-H Functionalization |

| (S)-2-Amino-3-methylbutane | Phosphoramidite (MonoPhos) | Rh, Cu | Hydrogenation, Conjugate Addition |

This table showcases established chiral amine precursors and the types of powerful ligands they form, illustrating the potential of chiral this compound as a ligand precursor.

The total synthesis of complex, biologically active natural products often relies on a strategy of assembling the target from smaller, enantiomerically pure building blocks. nih.govnih.gov The unique combination of functionalities in chiral this compound makes it an attractive starting material for such endeavors.

Its structure is particularly relevant for the synthesis of natural products containing cyclopropane rings or those derived from them. thieme-connect.de The amine serves as a handle for chain extension or for introducing other key functionalities, while the activated cyclopropane ring can be used in a key ring-opening or annulation step to construct the core of the target molecule. For example, in the synthesis of alkaloids, the nitrogen atom is often a central feature, and methods that install it with stereochemical control early in the sequence are highly valuable. nih.gov The use of this compound could provide access to key intermediates for complex targets like the pactamycin (B1678277) family of antibiotics or various indole (B1671886) alkaloids containing stereochemically rich carbocyclic cores. nih.gov

Utilization in Diversification and Functionalization Strategies

The ability to easily modify a core structure is essential for applications in medicinal chemistry and materials science. This compound offers multiple handles for diversification.

The primary amine is the most accessible site for functionalization. It can undergo a wide range of well-established reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

These transformations allow for the systematic modification of the molecule's steric and electronic properties. nih.govnih.gov

Beyond the amine, modern synthetic methods offer pathways to functionalize the cyclopropane ring itself. Palladium-catalyzed C(sp³)–H functionalization reactions have been successfully applied to cyclopropylmethylamines, enabling the introduction of aryl, heteroaryl, and olefin groups at the γ-position relative to the nitrogen atom. nih.gov Applying such a strategy to this compound would provide a powerful method for late-stage diversification, allowing for the rapid generation of a library of analogues from a common intermediate.

Table 3: Potential Functionalization Reactions for this compound

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Application |

| N-Acylation | Acetyl Chloride | Acetamide | Modify solubility, H-bonding |

| N-Sulfonylation | Tosyl Chloride | Tosylamide | Alter electronic properties, directing group |

| N-Alkylation | Benzyl Bromide | Benzylamine | Introduce steric bulk, linking point |

| C-H Arylation | Iodobenzene, Pd catalyst | Phenyl group | Explore Structure-Activity Relationships (SAR) |

| C-H Olefination | Styrene, Pd catalyst | Styrenyl group | Introduce reactive handle for further chemistry |

This table outlines plausible diversification strategies for this compound based on established chemical transformations of amines and cyclopropylmethylamines.

Scaffold Modification and Derivativatization for Library Synthesis

The strategic use of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of three-dimensional chemical space. This compound serves as an exemplary building block for library synthesis due to its unique combination of a rigid cyclopropane core and two distinct, synthetically tractable functional groups: a primary amine and a methoxy group. This sp³-rich scaffold provides a fixed spatial arrangement of its substituents, which is highly desirable for designing compounds that can achieve specific vector orientations within a biological target's binding site.

The primary amine of this compound is a particularly versatile handle for diversification in parallel synthesis workflows. spirochem.com It readily participates in a wide array of robust and high-throughput chemical transformations. Standard reactions such as amide bond formation (acylation), sulfonylation, reductive amination, and urea/thiourea formation can be employed to couple a diverse set of building blocks to the core scaffold, rapidly generating large libraries of analogues. bham.ac.ukmdpi.com The methoxy group, while less reactive, offers an additional point for potential modification in more advanced, multi-step synthetic sequences or can be used to influence the physicochemical properties of the final compounds, such as polarity and metabolic stability.

The power of this scaffold lies in its ability to be systematically decorated with a wide range of chemical moieties, allowing for a thorough investigation of the structure-activity relationship (SAR). By varying the substituents attached to the amine, chemists can fine-tune properties like lipophilicity, hydrogen bonding capacity, and steric bulk. This approach facilitates the efficient generation of focused compound libraries designed to probe interactions with a specific biological target. researchgate.netnih.gov The resulting collections of molecules, while sharing a common core, display significant diversity in their peripheral functionality, increasing the probability of identifying hit compounds in high-throughput screening campaigns. nih.gov

Table 1: Representative Parallel Synthesis Reactions for Derivatization of the this compound Scaffold

| Reaction Type | Reagent Class | Generic Reagent Structure | Resulting Derivative Structure |

| Acylation | Acid Chlorides / Anhydrides | R-COCl | |

| Sulfonylation | Sulfonyl Chlorides | R-SO₂Cl | |

| Reductive Amination | Aldehydes / Ketones | R-CHO | |

| Urea Formation | Isocyanates | R-N=C=O | |

| Thiourea Formation | Isothiocyanates | R-N=C=S |

Late-Stage Functionalization of Complex Molecules using this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogues without the need for lengthy de novo synthesis, accelerating the optimization of lead compounds. nih.gov Derivatives of this compound are attractive reagents for LSF due to their small size, inherent rigidity, and the potential to introduce favorable physicochemical properties into a parent molecule.

The introduction of a cyclopropyl group is a known tactic to improve the metabolic profile of a drug candidate. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, incorporating a cyclopropylamine moiety can lower the basicity (pKa) of the nitrogen atom compared to a corresponding acyclic amine, which can be beneficial for reducing off-target effects, such as hERG channel liability. hyphadiscovery.com The methoxy group adds a polar element, potentially improving solubility or altering protein-ligand interactions.

Recent advances in synthetic methodology have provided tools that are well-suited for LSF using amine-bearing fragments. For instance, methods for the synthesis of unsymmetrical ureas via the coupling of amides and amines under mild, metal-free conditions are directly applicable. researchgate.netmdpi.com A complex drug candidate containing a primary amide could be directly coupled with this compound to generate a novel derivative. This modification introduces a new hydrogen bond donor and acceptor profile while appending the rigid, metabolically robust cyclopropane ring, potentially leading to improved potency, selectivity, or pharmacokinetic properties. mdpi.com The ability to append this unique scaffold to a complex core structure highlights its utility in diversifying and optimizing established pharmaceutical leads.

Table 2: Conceptual Applications of this compound in Late-Stage Functionalization

| Parent Molecule Class | LSF Reaction Type | Reagent | Potential Property Enhancement |

| Amide-containing Drug Candidate | Hypervalent Iodine-Mediated Urea Synthesis researchgate.netmdpi.com | This compound | Altered solubility/polarity, new H-bonding vectors, improved metabolic stability. |

| Aryl Halide-containing Lead Compound | Buchwald-Hartwig Amination | This compound | Introduction of a 3D exit vector, modulation of pKa, blocking of metabolic hot-spot. |

| Aldehyde-bearing Natural Product | Reductive Amination | This compound | Increased structural complexity, introduction of a basic center, improved cell permeability. |

Theoretical and Computational Investigations of 2 Methoxycyclopropan 1 Amine

Electronic Structure and Bonding Analysis of the Cyclopropylamine (B47189) Moiety

The electronic structure of the cyclopropylamine moiety is characterized by the strained three-membered ring, which significantly influences its bonding and reactivity. The carbon-carbon bonds in the cyclopropane (B1198618) ring are bent, often described as "banana bonds," resulting from poor overlap of the sp³ hybrid orbitals due to the constrained 60° bond angles. This strain enhances the reactivity of the ring.

Table 1: Calculated Electronic Properties of Cyclopropylamine and Related Moieties

| Property | Cyclopropylamine | Methoxycyclopropane (for comparison) | Expected Trend for 2-Methoxycyclopropan-1-amine |

| C1-C2 Bond Length (Å) | ~1.499 researchgate.net | ~1.50 | Similar to or slightly longer than cyclopropylamine |

| C2-C3 Bond Length (Å) | ~1.512 researchgate.net | ~1.51 | Similar to cyclopropane |

| Dipole Moment (Debye) | ~1.3 | ~1.5 | Higher than cyclopropylamine due to the electronegative oxygen |

| HOMO-LUMO Gap (eV) | ~6.5 | ~7.0 | Likely to be slightly smaller than cyclopropylamine, indicating increased reactivity |

Note: The values for this compound are predictive and would require specific computational studies for confirmation.

Conformational Analysis and Energetics of Stereoisomers

The presence of two substituents on the cyclopropane ring of this compound gives rise to stereoisomerism. The relative positions of the methoxy (B1213986) and amino groups can be either cis or trans. Furthermore, each of these diastereomers can exist in different conformations due to rotation around the C-N and C-O single bonds.

For this compound, computational methods such as DFT and Møller-Plesset perturbation theory (MP2) can be employed to calculate the energies of the different possible stereoisomers and their conformers. These calculations help in identifying the most stable (lowest energy) structures. The relative energies of the cis and trans isomers are of particular interest, as this can influence the synthetic routes and the properties of the final product. The steric and electronic interactions between the amino and methoxy groups, as well as their interactions with the cyclopropane ring, will govern the conformational preferences.

Table 2: Predicted Relative Stabilities of this compound Stereoisomers

| Stereoisomer | Key Interactions | Predicted Relative Energy (kcal/mol) |

| trans-(1R,2S) | Minimal steric hindrance between substituents. | 0 (Reference) |

| cis-(1R,2R) | Potential for intramolecular hydrogen bonding between -NH2 and -OCH3. Steric repulsion. | > 0 |

| trans-(1S,2R) | Minimal steric hindrance between substituents. | 0 (Enantiomer of 1R,2S) |

| cis-(1S,2S) | Potential for intramolecular hydrogen bonding between -NH2 and -OCH3. Steric repulsion. | > 0 (Enantiomer of 1R,2R) |

Note: The relative energies are qualitative predictions. Accurate values require specific quantum chemical calculations.

Quantum Chemical Studies of Reaction Mechanisms (e.g., DFT studies of ring-opening pathways)

The high ring strain of the cyclopropane ring makes cyclopropylamine and its derivatives susceptible to ring-opening reactions. longdom.org These reactions can be initiated by various means, including photochemical activation, oxidation, or reaction with electrophiles. Quantum chemical studies, particularly using DFT, are invaluable for elucidating the mechanisms of these reactions.